5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine
Description
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR
The proton NMR spectrum of this compound would exhibit distinct signals corresponding to:
- Triazole ring protons : A singlet near δ 8.5–9.0 ppm for the proton at position 3 (adjacent to the diethylamino group).
- Methylene groups : The -CH2- bridge between the triazole and diethylamino group at position 5 resonates as a singlet near δ 3.5–4.0 ppm.
- Diethylamino groups : Two sets of quadruplets for the N-CH2CH3 protons (δ 2.4–2.8 ppm) and triplets for the terminal CH3 groups (δ 0.9–1.2 ppm).
13C NMR
Key carbon signals include:
- Triazole ring carbons : The quaternary carbon at position 5 (bearing the methylene group) appears near δ 145–150 ppm, while the carbon at position 3 (linked to the diethylamino group) resonates near δ 130–135 ppm.
- Methylene and methyl carbons : The -CH2- bridge (δ 45–50 ppm) and ethyl group carbons (N-CH2 at δ 45–50 ppm; CH3 at δ 12–15 ppm).
Mass Spectrometric Profiling
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]+ is observed at m/z 225 , consistent with the molecular weight of 225.33 g/mol. Fragmentation patterns likely include:
Infrared (IR) Absorption Signatures
The IR spectrum exhibits characteristic absorption bands (Table 2):
- N-H stretching : A broad band near 3400–3300 cm⁻¹ from the amine groups.
- C=N stretching : Strong absorptions at 1600–1500 cm⁻¹ due to the triazole ring’s conjugated C=N bonds.
- C-H bending : Peaks at 1450–1375 cm⁻¹ for methyl and methylene groups in the diethylamino substituents.
Table 2: Key IR absorption bands
| Bond/Vibration Type | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3300–3400 |
| C=N stretch | 1500–1600 |
| C-H bend (CH2/CH3) | 1375–1450 |
Properties
Molecular Formula |
C11H23N5 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H23N5/c1-5-15(6-2)9-10-12-11(14-13-10)16(7-3)8-4/h5-9H2,1-4H3,(H,12,13,14) |
InChI Key |
FYFBMYDPFYWKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=NN1)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Anticancer Activity: The target compound’s diethylamino groups may enhance interaction with cellular targets compared to nitro-substituted analogs, which show reduced efficacy due to electron-withdrawing effects .
- Antimicrobial Applications : Schiff base derivatives (e.g., ) leverage imine groups for metal coordination, a feature absent in the target compound but critical for broad-spectrum activity.
Structural and Crystallographic Insights
- Planarity : Crystallographic data for 3-phenyl-5-phenyltriazol-3-amine show near-planar structures (dihedral angle: 2.3°), optimizing π-π stacking. The target compound’s aliphatic substituents likely disrupt planarity, affecting crystallinity and packing efficiency.
- Tautomerism : Evidence of 1H/2H tautomerism in N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine suggests that the target compound may also exhibit tautomeric forms, influencing reactivity.
Biological Activity
5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is a synthetic compound belonging to the triazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with diethylamino groups, which enhance its lipophilicity and biological activity. Its molecular formula is with a molar mass of approximately 196.26 g/mol. The unique dual substitution pattern contributes to its binding affinity to various biological targets.
Research indicates that 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine acts primarily as an enzyme inhibitor . It binds to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. The presence of both diethylamino groups allows for enhanced interaction with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Antimicrobial Properties
Studies have shown that compounds in the triazole family exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research has highlighted the compound's potential in treating fungal infections by inhibiting the growth of pathogenic fungi through disruption of cell membrane synthesis.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For instance, certain analogs have shown activity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR analysis of 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine reveals that modifications in the triazole ring and substituents can significantly affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and membrane permeability |
| Variation in amino group | Enhanced binding affinity to target enzymes |
Case Studies
- In Vitro Studies : A study evaluated the antibacterial efficacy of 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine against several Gram-positive and Gram-negative bacteria. Results showed promising MIC values ranging from 0.125 to 8 μg/mL .
- Anticancer Efficacy : Another research focused on the compound's effects on cancer cell lines, demonstrating that it inhibited cell proliferation significantly at low concentrations (IC50 values between 6.2 μM to 43.4 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
